Amonabactin T is a novel siderophore produced by certain strains of Aeromonas hydrophila, characterized by its unique structure and biological activity. Siderophores are low-molecular-weight compounds that bind iron with high affinity, facilitating iron acquisition for bacteria, particularly in iron-limited environments. Amonabactin T contains tryptophan and is one of two forms of amonabactin, the other being amonabactin P, which contains phenylalanine .
The synthesis of amonabactin T involves several steps:
The usual yield from a large-scale culture (approximately 12 liters) can reach about 250 mg for the first precipitation and an additional 40 mg for subsequent precipitations . The purification process often involves monitoring the presence of the compound through thin-layer chromatography.
Amonabactin T has a complex molecular structure characterized by:
The molecular structure contributes to its high affinity for iron ions, which is critical for its function as a siderophore. Spectroscopic techniques such as NMR and mass spectrometry are typically employed to elucidate the detailed structure of amonabactin T .
Amonabactin T participates in several key chemical reactions:
The efficiency of iron binding can be assessed through various assays that measure the stability constants of the formed complexes. These reactions are critical for understanding how Aeromonas hydrophila survives in iron-limited environments.
The mechanism by which amonabactin T operates involves several steps:
Research indicates that this process is essential for bacterial growth in environments where iron is scarce, highlighting its role as a virulence factor .
Relevant data on these properties can be obtained from various analytical studies focusing on its behavior under different environmental conditions .
Amonabactin T has several important applications:
Amonabactin T is a catecholate-type siderophore produced by pathogenic bacteria within the Aeromonas genus, notably A. hydrophila and A. salmonicida. Its molecular formula is C₃₇H₄₄N₆O₁₀, with an average mass of 732.791 Da and a monoisotopic mass of 732.311891641 Da [1]. Structurally, it consists of two 2,3-dihydroxybenzoic acid (DHB) units linked through lysine and glycine residues, terminating in a tryptophan moiety (hence "T"). The IUPAC name—2-(2-{2-amino-6-[(2,3-dihydroxyphenyl)formamido]hexanamido}-6-[(2,3-dihydroxyphenyl)formamido]hexanamido)-3-(1H-indol-3-yl)propanoic acid—reflects its peptide-like backbone [1]. The iron(III)-binding sites are formed by the catechol groups of the DHB units, enabling high-affinity ferric iron chelation. This structural complexity allows it to solubilize iron from insoluble hydroxides or host proteins.
Amonabactin T belongs to the oligopeptide class of siderophores but exhibits distinct features compared to other bacterial iron scavengers. Unlike tris-catecholates like enterobactin, amonabactin T is a bis-catecholate siderophore, reducing its overall iron affinity (Kd ~10⁻³² M) but potentially enhancing biological flexibility [3] [9]. Its tryptophan incorporation differentiates it from the phenylalanine-containing variant amonabactin P, produced by the same organisms under different amino acid availability [2] [4].
Siderophore | Source | Structure | Iron Affinity | Unique Feature |
---|---|---|---|---|
Amonabactin T | Aeromonas spp. | Bis-catecholate | Moderate (Kd ~10⁻³²) | Tryptophan terminus; dual forms (T/P) |
Enterobactin | E. coli, Salmonella | Tris-catecholate | Extreme (Kd ~10⁻⁵²) | Cyclic trilactone; susceptible to sequestration |
Acinetobactin | A. baumannii | Bis-catecholate | High | Hydroxyhistamine linker; salicylate core |
Pyochelin | P. aeruginosa | Mixed (catecholate/thiazoline) | Low | Membrane-diffusible; redox activity |
This structural divergence enables niche adaptation: Amonabactin T’s linear peptidic chain may facilitate receptor promiscuity, while its dual forms (T/P) allow Aeromonas to utilize environmental tryptophan or phenylalanine under iron starvation [2] [6].
Amonabactin T enables Aeromonas to scavenge iron from host proteins like transferrin and lactoferrin. Kinetic studies reveal it removes iron from diferric transferrin via a concentration-dependent, hyperbolic mechanism, with surprising lobe selectivity: it preferentially removes iron from the N-terminal site of diferric transferrin but cannot extract iron from isolated N-terminal monoferric transferrin [3]. This suggests protein conformational changes modulate iron accessibility. Evolutionarily, this siderophore system enhances survival in vertebrate hosts, where free iron is limited to ~10⁻²⁴ M. Aeromonas mutants lacking amonabactin show severely impaired growth under iron restriction, confirming its non-redundant role in iron acquisition [4] [8].
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